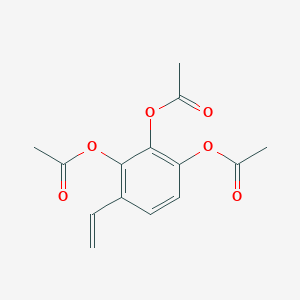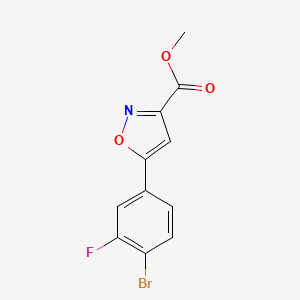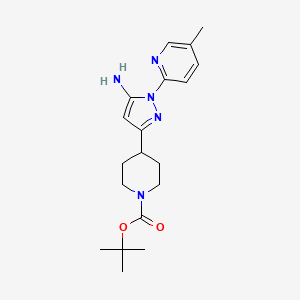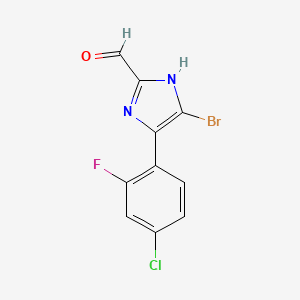
4-Vinylbenzene-1,2,3-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinylbenzene-1,2,3-triyl triacetate is an organic compound characterized by a benzene ring substituted with a vinyl group and three acetate groups at the 1, 2, and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylbenzene-1,2,3-triyl triacetate typically involves the acetylation of 4-vinylbenzene-1,2,3-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The use of automated systems for the addition of reagents and control of reaction parameters is also common to ensure safety and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylbenzene-1,2,3-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The acetate groups can be reduced to hydroxyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for the reduction of acetate groups.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst for bromination.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or other substituted benzene derivatives.
Applications De Recherche Scientifique
4-Vinylbenzene-1,2,3-triyl triacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Vinylbenzene-1,2,3-triyl triacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Triacetin (Propane-1,2,3-triyl triacetate): Similar in structure but lacks the vinyl group.
Glycerol triacetate: Another triacetate derivative with different functional properties.
Uniqueness: 4-Vinylbenzene-1,2,3-triyl triacetate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization compared to other triacetate derivatives .
Propriétés
Formule moléculaire |
C14H14O6 |
|---|---|
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
(2,3-diacetyloxy-4-ethenylphenyl) acetate |
InChI |
InChI=1S/C14H14O6/c1-5-11-6-7-12(18-8(2)15)14(20-10(4)17)13(11)19-9(3)16/h5-7H,1H2,2-4H3 |
Clé InChI |
ZSIXCYXJGOJILP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=C(C=C1)C=C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)





![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)



